molecular formula C8H11N3O3S B13855107 Lamivudine-13C1,d2

Lamivudine-13C1,d2

Cat. No.: B13855107
M. Wt: 232.26 g/mol
InChI Key: JTEGQNOMFQHVDC-PPUZHDCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamivudine-13C1,d2 involves the incorporation of stable isotopes into the lamivudine molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lamivudine-13C1,d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified lamivudine derivatives with altered pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lamivudine-13C1,d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of lamivudine, making it a powerful tool in drug development and research .

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

232.26 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C)pyrimidin-2-one

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1

InChI Key

JTEGQNOMFQHVDC-PPUZHDCLSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=CC(=N[13C]2=O)N)O

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

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